molecular formula C11H6ClNO4 B13712399 6-Chloroquinoline-2,3-dicarboxylic acid CAS No. 92513-50-3

6-Chloroquinoline-2,3-dicarboxylic acid

Cat. No.: B13712399
CAS No.: 92513-50-3
M. Wt: 251.62 g/mol
InChI Key: NECVMOFXLIYTLA-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 and a molecular weight of 251.62 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-2,3-dicarboxylic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as microwave irradiation to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloroquinoline-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as malaria and cancer.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving quinoline derivatives, which can interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .

Properties

CAS No.

92513-50-3

Molecular Formula

C11H6ClNO4

Molecular Weight

251.62 g/mol

IUPAC Name

6-chloroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

NECVMOFXLIYTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)C(=O)O

Origin of Product

United States

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